Literature review on 1-hydroxymethyl-3-nitro-5-methylpyrazole synthesis
Literature review on 1-hydroxymethyl-3-nitro-5-methylpyrazole synthesis
An In-depth Technical Guide to the Synthesis of 1-Hydroxymethyl-3-nitro-5-methylpyrazole
Introduction: The Significance of Functionalized Nitropyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and energetic materials.[1][2] The introduction of a nitro group onto the pyrazole ring significantly alters its electronic properties and provides a versatile synthetic handle for further functionalization, particularly for the development of energetic materials or as a precursor in complex drug synthesis pathways.[3][4] The subsequent addition of a hydroxymethyl group at the N1 position further enhances its utility, introducing a reactive site for creating derivatives with tailored properties, such as solubility, reactivity, and energetic performance.[5]
This technical guide provides a comprehensive literature review and a synthesized protocol for the preparation of 1-hydroxymethyl-3-nitro-5-methylpyrazole. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers. The synthesis is logically approached as a two-stage process: first, the preparation of the key intermediate, 3-nitro-5-methylpyrazole, followed by its N-hydroxymethylation.
Overall Synthetic Pathway
The synthesis of 1-hydroxymethyl-3-nitro-5-methylpyrazole is achieved through a sequential two-step process starting from the readily available 3-methylpyrazole. The first step involves the regioselective nitration of the pyrazole ring, followed by the N-hydroxymethylation using formaldehyde.
Caption: High-level overview of the two-stage synthetic route.
Part 1: Synthesis of the Core Intermediate: 3-Nitro-5-methylpyrazole
The critical precursor for this synthesis is 3-nitro-5-methylpyrazole (which is a tautomer of and often named interchangeably with 5-nitro-3-methylpyrazole). Its preparation involves the direct nitration of 3-methylpyrazole.
Causality Behind Experimental Choices: The Nitration Reaction
The nitration of a pyrazole ring is a classic electrophilic aromatic substitution. The choice of nitrating agent is critical for controlling the reaction's exothermicity and achieving the desired regioselectivity.
-
Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent.[3] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Regioselectivity : The pyrazole ring is an electron-rich heterocycle. The methyl group at the 5-position is a weak activating group, while the existing ring nitrogens direct the electrophilic attack. The nitration of 3(5)-methylpyrazole typically yields the 4-nitro derivative or a dinitro compound under harsh conditions.[3] To obtain the desired 3-nitro-5-methylpyrazole, careful control of reaction conditions is paramount. The literature confirms the existence and synthesis of 5-methyl-3-nitro-1H-pyrazole, indicating this isomer is an accessible and stable entity.[6]
-
Temperature Control : Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., using an ice bath) is crucial to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated or oxidized species.[3]
Experimental Protocol: Nitration of 3-Methylpyrazole
This protocol is adapted from general procedures for the nitration of pyrazole derivatives.[3]
Materials:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution & Cooling : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyrazole (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent : Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the pyrazole solution. Crucial Insight : Maintain the internal temperature below 10 °C throughout the addition to ensure selectivity and safety.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, then let it warm to room temperature and stir until completion (monitored by TLC).
-
Quenching : Carefully pour the reaction mixture onto crushed ice. This step neutralizes the strong acids and precipitates the product.
-
Neutralization & Extraction : Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the product from the aqueous layer using dichloromethane (3x volumes).
-
Drying and Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-nitro-5-methylpyrazole.[3]
Part 2: Synthesis of 1-Hydroxymethyl-3-nitro-5-methylpyrazole
The final step is the N-hydroxymethylation of the synthesized 3-nitro-5-methylpyrazole. This reaction introduces the hydroxymethyl group onto the N1 position of the pyrazole ring.
Mechanistic Insight: The N-Hydroxymethylation Reaction
This reaction proceeds via the nucleophilic attack of a pyrazole ring nitrogen onto the electrophilic carbonyl carbon of formaldehyde.
-
Reactivity : The N-H proton of the pyrazole is acidic, and in the presence of a base or upon heating, the ring nitrogen becomes a potent nucleophile. Formaldehyde, an excellent electrophile, is readily attacked by this nitrogen.
-
Reaction Conditions : The reaction is typically performed in a protic solvent like ethanol or water and may be heated to reflux to ensure completion.[5][7] The use of aqueous formaldehyde solution is common and effective.[5] The reaction does not typically require an external catalyst, as the nucleophilicity of the pyrazole is sufficient.
Detailed Experimental Protocol: Hydroxymethylation
This protocol is synthesized from established procedures for the hydroxymethylation of nitropyrazoles and other substituted pyrazoles.[5][7]
Caption: Experimental workflow for the N-hydroxymethylation step.
Materials:
-
3-Nitro-5-methylpyrazole (from Part 1)
-
Aqueous Formaldehyde solution (37-40%)
-
Ethanol
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution : To a solution of 3-nitro-5-methylpyrazole (1.0 eq) in ethanol, add the aqueous formaldehyde solution (1.1-1.2 eq).[7]
-
Reaction : Heat the mixture to reflux and maintain for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Workup : After completion, cool the reaction mixture to room temperature. Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product, 1-hydroxymethyl-3-nitro-5-methylpyrazole.
Data Summary & Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. The following table provides expected properties based on its chemical structure.
| Property | Expected Value/Observation |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | White to pale yellow solid |
| ¹H NMR | Expect signals for the methyl group (CH₃), the methylene group (CH₂), the pyrazole ring proton (C-H), and a broad singlet for the hydroxyl proton (OH). |
| ¹³C NMR | Expect signals for all 5 unique carbon atoms. |
| Mass Spec (ESI-MS) | Expect to observe [M+H]⁺ at m/z 158.05 or [M+Na]⁺ at m/z 180.03. |
| IR Spectroscopy | Expect characteristic peaks for O-H stretch (~3300 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), and N-O stretch from the nitro group (~1550 and 1350 cm⁻¹). |
Safety and Handling
-
Nitrating Agents : Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formaldehyde : Formaldehyde is a known carcinogen and sensitizer. All handling should be performed in a well-ventilated fume hood.
-
Nitropyrazoles : Nitro-substituted heterocyclic compounds can be energetic and may be sensitive to heat, shock, or friction. While 1-hydroxymethyl-3-nitro-5-methylpyrazole is not a primary explosive, it should be handled with care, and appropriate small-scale testing should be conducted to assess its thermal stability.
Conclusion
The synthesis of 1-hydroxymethyl-3-nitro-5-methylpyrazole is a robust, two-stage process that is accessible to researchers in organic and medicinal chemistry. By first achieving the regioselective nitration of 3-methylpyrazole and subsequently performing an N-hydroxymethylation, this valuable functionalized heterocycle can be prepared efficiently. The protocols outlined in this guide, which are grounded in established chemical principles and supported by peer-reviewed literature, provide a reliable pathway for the synthesis and further exploration of this compound in drug development and materials science.
References
- BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
- PubChem. 5-methyl-3-nitro-1H-pyrazole.
- Google Patents. (2016). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- PMC. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
- MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- ResearchGate. A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular....
- Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
- MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- ResearchGate. (2025). 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.
- Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole.
- Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- MilliporeSigma. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9.
- PMC. (2015). Whole-genome analysis of the methylome and hydroxymethylome in normal and malignant lung and liver.
- MDPI. (2022). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil.
- BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers.
- PMC. (2014). Hydroxymethylated Cytosines Are Associated with Elevated C to G Transversion Rates.
- Boron Molecular. Buy 3-methyl-5-nitro-1H-pyrazole.
- BLDpharm. 51985-95-6|Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
- Dalton Transactions (RSC Publishing). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity.
- PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- PMC. (2022). DNA methylation and hydroxymethylation characterize the identity of D1 and D2 striatal projection neurons.
- TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
- PMC. Hydroxymethylation as a Novel Environmental Biosensor.
- BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
